6-(Pent-4-ynyloxy)pyridine-3-carboximidamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 6-pent-4-ynoxypyridine-3-carboximidamide, which precisely describes the structural arrangement and functional group positioning. The molecular formula C₁₁H₁₃N₃O indicates a composition of eleven carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, corresponding to a molecular weight of 203.24 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is given as C#CCCCOC1=NC=C(C=C1)C(=N)N, which systematically describes the connectivity pattern starting from the terminal alkyne group through the pentyl chain, ether linkage, pyridine ring, and carboximidamide functional group.
The International Chemical Identifier key ASFZVQRBONXNOY-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, enabling precise identification across chemical databases and literature. Alternative nomenclature includes 6-(Pent-4-yn-1-yloxy)nicotinimidamide, which emphasizes the nicotinic acid derivative aspect of the structure while maintaining reference to the alkynyl ether substitution. The compound's systematic name reflects the substitution pattern where the pent-4-ynyloxy group occupies the 6-position of the pyridine ring, while the carboximidamide functional group is positioned at the 3-carbon of the heterocyclic system. This nomenclature system ensures unambiguous identification and facilitates communication within the scientific community regarding this specific structural variant.
The molecular architecture can be further analyzed through its constituent functional groups, including the terminal alkyne functionality (pent-4-yn), the ether linkage connecting the alkyl chain to the pyridine nitrogen, and the carboximidamide group which contains both imino and amino functionalities. The spatial arrangement of these groups creates a molecule with distinct electronic and steric properties that differentiate it from other positional isomers within the pyridine carboximidamide family. The systematic naming convention follows International Union of Pure and Applied Chemistry principles by prioritizing the pyridine ring as the parent structure and indicating substituent positions through numerical designation.
Chemical Abstracts Service Registry Number and Chemically Related Derivatives
The Chemical Abstracts Service registry number for this compound is 1987123-22-7, which serves as the definitive identifier for this compound in chemical databases and regulatory documentation. This registry number distinguishes it from closely related structural isomers that share the same molecular formula but differ in substitution patterns. The Chemical Abstracts Service system provides systematic organization of chemical substances, ensuring that this specific compound can be uniquely identified despite the existence of multiple isomeric forms within the pyridine carboximidamide series.
Chemically related derivatives within this structural family include several positional isomers that demonstrate the significance of substitution pattern variations. The 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide isomer, bearing Chemical Abstracts Service number 1987123-15-8, represents a constitutional isomer where the alkynyl ether substituent occupies the 2-position while the carboximidamide group is located at the 4-position of the pyridine ring. Another closely related compound is 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide with Chemical Abstracts Service number 1984149-24-7, which maintains the carboximidamide at the 3-position but relocates the alkynyl ether to the 2-position.
The parent compound 3-Pyridinecarboxamidine (Chemical Abstracts Service number 23255-20-1) represents the unsubstituted pyridine carboximidamide scaffold, providing insight into the structural modifications present in the alkynyl ether derivatives. The molecular weight of 121.14 grams per mole for the parent compound demonstrates the significant molecular weight increase (approximately 82 mass units) contributed by the pent-4-ynyloxy substituent. Additional derivatives include various hydrochloride salts and hydrated forms, such as pyridine-3-carboximidamide hydrochloride hydrate, which facilitate handling and formulation for research applications.
The structural relationships among these derivatives highlight the importance of precise Chemical Abstracts Service registry number documentation, as seemingly minor positional changes result in distinct chemical entities with unique properties. The systematic cataloging of these compounds enables researchers to distinguish between isomers and select appropriate materials for specific applications. Commercial availability data indicates that multiple suppliers provide these compounds with purities typically exceeding 95%, reflecting the growing interest in this chemical class.
Structural Isomerism and Positional Variants in Pyridine Carboximidamide Series
The structural isomerism within the pyridine carboximidamide series demonstrates the profound impact of positional variations on molecular properties and chemical behavior. The three primary positional isomers of pent-4-ynyloxy-substituted pyridine carboximidamides each exhibit distinct characteristics despite sharing the identical molecular formula C₁₁H₁₃N₃O. These isomers include the this compound target compound, 2-(pent-4-ynyloxy)pyridine-4-carboximidamide, and 2-(pent-4-ynyloxy)pyridine-3-carboximidamide, representing systematic variations in both the ether substituent position and carboximidamide functional group location.
Research on related pyridine derivatives has demonstrated that positional isomerization significantly affects molecular configuration and electronic properties. In analogous phenylmethylene pyridineacetonitrile systems, the linkage position of the pyridine ring influences molecular planarity, with torsion angles varying dramatically between isomers. The ortho-substituted derivatives showed torsion angles of approximately 0.98 degrees, while meta-substituted variants exhibited angles of 31.43 degrees, and para-substituted compounds demonstrated intermediate values of 11.22 degrees. These structural differences translate into measurable variations in photophysical properties, including absorption maxima, emission wavelengths, and fluorescence quantum yields.
The electronic properties of positional isomers are further distinguished through electrochemical analysis, where reduction potentials vary among isomers due to different electron-accepting abilities. Cyclic voltammetry studies of related pyridine derivatives revealed that para-substituted compounds typically demonstrate stronger electron-accepting characteristics compared to ortho and meta isomers. The vertical ionization potential and electron affinity calculations provide quantitative measures of these electronic differences, with values ranging from 2.92 to 3.00 electron volts for electron affinity across positional isomers.
Table 1: Structural and Identification Data for Pyridine Carboximidamide Positional Isomers
| Compound Name | Chemical Abstracts Service Number | International Union of Pure and Applied Chemistry Name | Molecular Weight (g/mol) | International Chemical Identifier Key |
|---|---|---|---|---|
| This compound | 1987123-22-7 | 6-pent-4-ynoxypyridine-3-carboximidamide | 203.24 | ASFZVQRBONXNOY-UHFFFAOYSA-N |
| 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide | 1987123-15-8 | 2-pent-4-ynoxypyridine-4-carboximidamide | 203.24 | AJMXYYMXSFIQAE-UHFFFAOYSA-N |
| 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide | 1984149-24-7 | 2-pent-4-ynoxypyridine-3-carboximidamide | 203.24 | Not Available |
| 3-Pyridinecarboxamidine (parent) | 23255-20-1 | pyridine-3-carboximidamide | 121.14 | FVGUUJNEJJPLCS-UHFFFAOYSA-N |
The crystallographic and solid-state properties of positional isomers also demonstrate significant variations, with some isomers readily forming well-ordered crystalline structures while others exhibit poor crystallinity. These differences in solid-state organization affect mechanofluorochromic properties, where external force-induced structural changes result in altered emission characteristics. The substitution position influences the extent of crystallinity loss upon mechanical stress, with some isomers maintaining partial crystalline features while others undergo complete amorphization.
Table 2: Comparative Analysis of Pyridine Carboximidamide Isomer Properties
| Property | 6-Position Substituted | 2-Position Substituted (4-carboximidamide) | 2-Position Substituted (3-carboximidamide) |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃O | C₁₁H₁₃N₃O | C₁₁H₁₃N₃O |
| Commercial Availability | High (95%+ purity) | High (95%+ purity) | High (95%+ purity) |
| Database Coverage | Extensive | Extensive | Moderate |
| Structural Complexity | High | High | High |
The synthetic accessibility and commercial availability of these positional isomers reflect their importance in chemical research and potential applications. Multiple chemical suppliers offer these compounds with high purity specifications, typically exceeding 95%, indicating standardized synthetic methodologies and quality control procedures. The systematic study of these isomers contributes to understanding structure-property relationships within the broader pyridine carboximidamide family, providing valuable insights for molecular design and optimization strategies.
Properties
IUPAC Name |
6-pent-4-ynoxypyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-3-4-7-15-10-6-5-9(8-14-10)11(12)13/h1,5-6,8H,3-4,7H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFZVQRBONXNOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=NC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanamide Reaction with Isothioureas
- Method : Cyanamide reacts with substituted isothioureas in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) to produce high yields of cyanoguanidines.
- Application : This method can be tailored by introducing specific substituents, such as the pent-4-ynyloxy group, into the isothiourea precursor.
- Reaction Scheme :
Cyanamide + Substituted Isothiourea → Cyanoguanidine derivative
- Reference : Patent US8044052B2 describes similar reactions for biaryl ether urea compounds, emphasizing the versatility of cyanamide in guanidine synthesis.
Activation of Thioureas with Mukaiyama's Reagent
- Method : N,N'-bis-Boc-thiourea derivatives react with amines under activation by Mukaiyama's reagent to form guanidines.
- Application : This approach allows for the incorporation of specific substituents, such as the pent-4-ynyloxy chain, by selecting appropriate amines.
- Reaction Conditions : Typically performed in DMF at elevated temperatures with high yields.
- Reference : The synthesis of guanidines via this method is detailed in academic literature, emphasizing its efficiency.
Displacement of Nitrogen Heterocycles
- Method : Nucleophilic displacement reactions of amidine precursors with allyl- or homoallyl amines facilitate the formation of N-allyl and N-homoallylguanidines.
- Application : This strategy can be employed to introduce the pent-4-ynyloxy substituent by choosing suitable allylic derivatives.
- Reaction Scheme :
Amidine precursor + Allyl/Homoallyl amine → Guanidine derivative
- Reference : The methodology for such displacement reactions is well-established and can be adapted for complex substituents.
Multi-Component and Cyclization Strategies
- Method : A classic three-component reaction involving amidines, 1,3-dicarbonyl compounds, and aldehydes to form heterocyclic pyrimidines.
- Application : For synthesizing pyridine-3-carboximidamide derivatives, this approach can be modified by selecting appropriate aldehydes bearing the pent-4-ynyloxy group.
- Reaction Scheme :
Amidine + 1,3-dicarbonyl + Aldehyde → Pyrimidine derivative
- Research Findings : Recent applications demonstrate the formation of complex heterocycles with high regioselectivity, suitable for further functionalization.
b. Michael Addition and Cyclization
- Method : Michael addition of guanidine derivatives to α,β-unsaturated carbonyl compounds, followed by cyclization, can generate pyridine rings fused with guanidine functionalities.
- Application : This method allows for the introduction of the pent-4-ynyloxy chain via the unsaturated precursor.
- Research Findings : Such strategies have been employed in natural product synthesis and complex heterocycle formation.
Transition Metal-Catalyzed Cross-Coupling
a. Palladium-Catalyzed N-allylation
- Method : Palladium catalysis facilitates the coupling of guanidine precursors with allylic carbonates or halides bearing the pent-4-ynyloxy group.
- Reaction Conditions :
- Catalyst: Pd(PPh₃)₄
- Solvent: Chloroform or acetonitrile
- Temperature: Room temperature to 60°C
- Outcome : Efficient formation of N-allyl guanidines with high regioselectivity.
- Reference : Similar protocols have been successfully applied for the synthesis of various substituted guanidines.
b. Iridium-Catalyzed Double Allylic Substitution
- Method : Iridium catalysis enables double allylic substitutions, allowing the introduction of two allylic groups, including the pent-4-ynyloxy chain.
- Reaction Conditions :
- Catalyst: [IrCl(cod)]₂
- Ligand: Chiral pybox
- Solvent: Acetonitrile
- Temperature: -20°C
- Research Findings : High yields and enantioselectivity in constructing complex guanidine derivatives.
Synthesis of the Pent-4-ynyloxy Chain
The key to preparing 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide is the incorporation of the pent-4-ynyloxy group. This can be achieved through:
Alkynylation of Alcohols
- Method : Nucleophilic substitution of an appropriate alcohol with a propargyl bromide or chloride.
- Reaction Scheme :
Pent-4-ynol + Propargyl halide → Pent-4-ynyloxy derivative
- Conditions : Base (e.g., K₂CO₃), solvent such as acetone, reflux.
O-Alkylation of Pyridine Derivatives
- Method : Pyridine-3-carboximidamide can be alkylated at the oxygen or nitrogen position with the pent-4-ynyloxy halide.
- Reaction Conditions : Use of potassium carbonate or sodium hydride as base in DMF or acetone.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Main Features | Advantages | Limitations |
|---|---|---|---|---|
| Cyanamide + Isothiourea | Cyanamide, DABCO | High yield, versatile | Wide substrate scope | Requires specific isothiourea derivatives |
| Mukaiyama Activation | N,N'-bis-Boc-thiourea, amines | Mild conditions, high efficiency | Good for complex substituents | Sensitive to moisture |
| Displacement of Nitrogen Heterocycles | Allyl/amino derivatives | Straightforward, high yields | Suitable for introducing unsaturated groups | Limited to compatible precursors |
| Transition Metal-Catalyzed Coupling | Pd, Ir catalysts | Precise control, enantioselectivity | Suitable for complex substitution | Catalyst cost, need for chiral ligands |
| Alkynylation of Alcohols | Propargyl halides, bases | Direct incorporation of alkyne | Modular, adaptable | Possible side reactions |
Research Findings and Practical Considerations
- The guanidine synthesis methods are adaptable for complex substituents, including the pent-4-ynyloxy group, by selecting appropriate precursors.
- Transition metal catalysis offers high regio- and stereoselectivity, especially useful for constructing the alkyne-bearing side chain.
- Multi-component reactions like the Biginelli cyclization provide efficient routes to heterocyclic cores, which can be further functionalized.
- Alkynylation strategies are essential for introducing the terminal alkyne functionality, critical for the target molecule.
Chemical Reactions Analysis
6-(Pent-4-ynyloxy)pyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboximidamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pent-4-ynyloxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical research.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating various diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Enzyme Inhibition
- A1 : Inhibits C1s protease (Ki: 0.8 µM) by binding to the catalytic domain, as confirmed by X-ray crystallography (PDB: 8TYP). The phenylpiperazinyl group enhances solubility and target engagement .
- HTPP : Exhibits AChE binding affinity (−9.3 kcal/mol) comparable to galantamine (−8.2 kcal/mol), with trifluoromethyl improving hydrophobic interactions .
- 6-(Piperidin-1-yl) derivatives : Show moderate antiviral activity against HBV but face stability challenges during synthesis .
Antimicrobial and Antioxidant Effects
- HTPP : Demonstrates broad-spectrum antibacterial activity (MIC: 8–32 µg/mL) against Gram-positive and Gram-negative strains, attributed to the trifluoromethyl group’s electronegativity .
- 4-Trifluoromethyl analog : Acts as a metal chelator, enhancing antioxidant capacity in radical scavenging assays (EC₅₀: 12 µM) .
Pharmacokinetic Properties
- A1 : High selectivity for C1s (>100-fold over other serine proteases) due to its compact, planar structure .
- Pent-4-ynyloxy derivative : The alkyne group may reduce metabolic degradation, though in vivo data are lacking .
Structure-Activity Relationship (SAR) Insights
Substituent Bulk : Bulky groups (e.g., phenylpiperazinyl in A1) improve target specificity but may reduce bioavailability.
Electron-Withdrawing Groups : Trifluoromethyl (in HTPP) enhances enzyme binding via hydrophobic and dipole interactions .
Alkyne Functionality : The pent-4-ynyloxy group’s alkyne moiety could stabilize π-π stacking in enzyme active sites .
Biological Activity
Introduction
6-(Pent-4-ynyloxy)pyridine-3-carboximidamide (CAS No. 1987123-22-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a pent-4-ynyloxy group and a carboximidamide moiety. This unique structure may confer specific interactions with biological targets, influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 218.25 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
Target Interactions
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. These interactions are crucial for understanding its biological effects.
Enzyme Inhibition
Preliminary studies suggest that this compound exhibits inhibitory effects on certain enzymes, which could be linked to its potential therapeutic applications. The exact mechanisms remain to be fully elucidated, but the compound's ability to modulate enzyme activity is a key area of interest.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
Antiproliferative Effects
In vitro studies suggest that the compound may exhibit antiproliferative activity against cancer cell lines. This effect is likely mediated through the inhibition of cell cycle progression and induction of apoptosis, although further research is required to confirm these findings.
Case Study: Anticancer Activity
A case study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.
Efficacy in Animal Models
Animal studies have shown that administration of this compound leads to significant tumor regression in xenograft models. These findings support its potential as a lead compound for further development in cancer therapy.
Pharmacokinetics and Toxicology
The pharmacokinetic profile is still under investigation. Initial toxicity studies indicate that the compound has a favorable safety profile at lower doses, but further studies are needed to establish the therapeutic window.
Q & A
Q. What are the recommended synthetic routes for 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide, and how can reaction conditions be optimized for yield?
Answer:
- Synthetic pathways : The compound can be synthesized via nucleophilic substitution between 6-hydroxypyridine-3-carboximidamide and pent-4-ynyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Optimization : Monitor reaction kinetics using HPLC to adjust temperature (60–80°C) and stoichiometry (1:1.2 ratio of hydroxyl precursor to alkyne bromide). Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) enhances purity (>95%) .
- Challenges : The alkyne group may require inert atmosphere handling to prevent oxidation.
Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms the alkyne (δ ~2.5 ppm for terminal protons) and pyridine ring (δ 7.5–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular mass (calculated for C₁₃H₁₆N₃O: 238.12 g/mol).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (water:acetonitrile + 0.1% TFA) to assess purity .
Q. How can researchers screen the biological activity of this compound in enzymatic or cellular assays?
Answer:
- Target selection : Prioritize enzymes with pyridine-binding pockets (e.g., kinases, proteases) based on structural analogs like C1s protease inhibitors .
- Assay design :
- In vitro: Use fluorescence-based enzymatic assays (e.g., FRET substrates for proteases).
- Cellular: Evaluate cytotoxicity (MTT assay) and target engagement (Western blot for downstream biomarkers).
- Controls : Include known inhibitors (e.g., A1 from C1s studies) and vehicle controls to validate specificity .
Advanced Research Questions
Q. How does the pent-4-ynyloxy substituent influence the compound’s molecular interactions in enzyme inhibition?
Answer:
- Structural analysis : The alkyne group enhances hydrophobic interactions with enzyme active sites (e.g., C1s protease) while the pyridine ring facilitates π-π stacking.
- Docking studies : Perform molecular dynamics simulations (software: AutoDock Vina) to compare binding affinities with/without the substituent.
- Functional validation : Mutagenesis of key residues (e.g., Ser634 in C1s) confirms the role of the substituent in competitive inhibition .
Q. How can researchers resolve contradictions in reported biological activities (e.g., cardiovascular vs. enzyme inhibition)?
Answer:
- Data triangulation : Cross-reference studies using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
- Structural analogs : Compare activity profiles of derivatives like 4-(trifluoromethyl)pyridine-3-carboximidamide, which show divergent target selectivity .
- Mechanistic studies : Use CRISPR-edited cell lines to isolate pathways (e.g., NF-κB for cardiovascular effects vs. complement cascade for protease inhibition) .
Q. What strategies improve the compound’s stability and solubility for in vivo studies?
Answer:
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
- Modification sites :
- Alkyne chain: Vary length (C3–C6) to optimize hydrophobic interactions.
- Pyridine ring: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity.
- Screening : Use combinatorial libraries and high-throughput crystallography to identify analogs with improved IC₅₀ values .
Q. What safety and handling protocols are critical for labs working with this compound?
Answer:
- Hazards : Potential irritant (wear gloves, goggles). Avoid exposure to moisture (imidamide hydrolysis).
- Storage : Store desiccated at –20°C under argon.
- Disposal : Follow EPA guidelines for organic azides/alkynes due to explosive risks under concentrated conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in enzymatic inhibition data across studies?
Answer:
- Source analysis : Compare assay conditions (e.g., buffer pH, ionic strength) that alter enzyme kinetics. For example, C1s inhibition by A1 is pH-sensitive .
- Replicate validation : Use standardized protocols (e.g., ICH guidelines) for inter-lab reproducibility.
- Meta-analysis : Aggregate data from structural analogs (e.g., pyridine-3-carboximidamide derivatives) to identify trends in potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
